

Unraveling the Mechanism of Action of ZL-1310 (zocilurtatug pelitecan): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HC-1310

Cat. No.: B15572210

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ZL-1310, also known as zocilurtatug pelitecan (zoci), a promising investigational antibody-drug conjugate (ADC). The following sections detail its molecular target, therapeutic rationale, and the preclinical and clinical evidence that underpins its development for the treatment of extensive-stage small cell lung cancer (ES-SCLC).

Core Mechanism of Action: A Targeted Approach

ZL-1310 is an antibody-drug conjugate engineered to specifically target and eliminate cancer cells expressing Delta-like ligand 3 (DLL3).[1][2][3][4] DLL3 is a protein that is highly expressed on the surface of small cell lung cancer cells but has limited expression in healthy tissues, making it an attractive therapeutic target.[3]

The mechanism of action of ZL-1310 can be delineated into three key steps:

- **Targeted Binding:** The proprietary humanized anti-DLL3 monoclonal antibody component of ZL-1310 selectively binds to the DLL3 protein on the surface of tumor cells.[1][4]
- **Internalization and Payload Release:** Upon binding, the ZL-1310-DLL3 complex is internalized by the cancer cell. Inside the cell, the cleavable linker is broken, releasing the cytotoxic payload.[4]

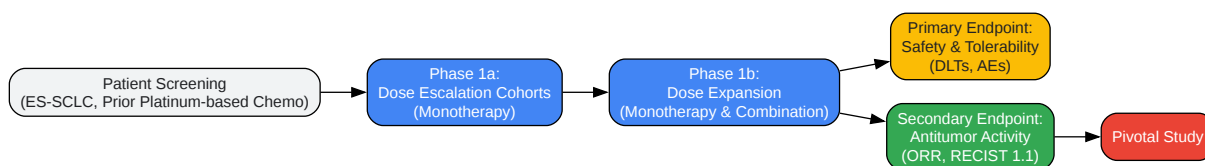
- Induction of Cell Death: The payload, a novel camptothecin derivative and topoisomerase I inhibitor, induces DNA damage and subsequently triggers apoptosis (programmed cell death) of the cancer cell.[3][4]

This targeted delivery system aims to maximize the therapeutic window by delivering a potent cytotoxic agent directly to the tumor cells, thereby minimizing systemic toxicity and damage to healthy cells.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of ZL-1310 and a generalized workflow for its clinical evaluation.

Caption: Mechanism of action of ZL-1310.



[Click to download full resolution via product page](#)

Caption: Generalized clinical trial workflow for ZL-1310.

Clinical Efficacy and Safety Data

Clinical trial data for ZL-1310 has demonstrated promising antitumor activity in patients with ES-SCLC who have progressed after prior treatments.

Parameter	Phase 1 Trial (NCT06179069) - Part 1a Monotherapy Dose-Escalation
Patient Population	25 patients with ES-SCLC who progressed after platinum-based chemotherapy. [1] [2] [5]
Dose Cohorts	0.8 mg/kg, 1.6 mg/kg, 2.0 mg/kg, and 2.4 mg/kg. [2] [4]
Evaluable Patients for Efficacy	19 patients with at least one post-treatment tumor assessment. [4] [5]
Overall Response Rate (ORR)	74% (95% CI, 48.8%-90.9%) in evaluable patients. [1] [2] [4]
Response in Brain Metastases	All six patients with brain metastases responded to treatment. [1]
DLL3 Expression	Responses were observed in patients with DLL3 H-scores as low as 5. No response was seen in a patient whose tumor did not express DLL3. [4] [5]
Safety Profile	Generally well-tolerated, with most side effects being mild to moderate. [1] [5]
Dose-Limiting Toxicity	One patient experienced a temporary but severe low blood count at the highest dose. [5]
Treatment-Related Adverse Events (TRAEs)	Serious TRAEs occurred in 2 patients. Dose reductions were required for 3 patients. No patients discontinued treatment due to side effects. [5]

Experimental Protocols

The clinical evaluation of ZL-1310 is being conducted through a global Phase 1a/1b clinical trial (NCT06179069).[\[2\]](#)[\[5\]](#)

Study Design:

- Phase 1a: An open-label, monotherapy, dose-escalation study to determine the safety, tolerability, and pharmacokinetics of ZL-1310.[4][5]
- Phase 1b: A dose-expansion phase evaluating ZL-1310 as a monotherapy and in combination with atezolizumab (Tecentriq), with or without carboplatin.[5]

Key Inclusion Criteria:

- Patients with histologically or cytologically confirmed ES-SCLC.[4]
- Documented disease progression during or after receiving platinum-based chemotherapy.[4]

Endpoints:

- Primary Endpoints: To assess the safety and tolerability of ZL-1310, including the incidence of dose-limiting toxicities and treatment-emergent adverse events.[4]
- Secondary Endpoints: To evaluate the antitumor activity of ZL-1310, measured by the overall response rate according to RECIST 1.1 criteria.[4]

Future Directions

The promising early clinical data for ZL-1310 has led to a Fast Track Designation from the FDA for the treatment of ES-SCLC.[1][5] A pivotal study is planned to be initiated, which could potentially lead to an accelerated approval.[1][5] Ongoing research will continue to explore the full therapeutic potential of ZL-1310, both as a monotherapy and in combination with other anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fast Track Designation to ZL-1310 in Extensive Stage SCLC | LCFA [lcfamerica.org]

- 2. A Study of ZL-1310 in Subjects With Small Cell Lung Cancer [clin.larvol.com]
- 3. aacr.org [aacr.org]
- 4. onclive.com [onclive.com]
- 5. curetoday.com [curetoday.com]
- To cite this document: BenchChem. [Unraveling the Mechanism of Action of ZL-1310 (zocilurtatug pelitecan): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572210#what-is-the-mechanism-of-action-of-hc-1310]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com